molecular formula C14H15N5O B12222338 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12222338
M. Wt: 269.30 g/mol
InChI Key: GLHTXBZZRZZYLG-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound featuring a fused triazolo[4,3-c]pyrimidinone core. The molecule is substituted at position 5 with a (3,4-dimethylphenyl)amino group and at position 7 with a methyl group.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C14H15N5O/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12-17-18-14(20)19(12)13/h4-7H,1-3H3,(H,15,16)(H,18,20)

InChI Key

GLHTXBZZRZZYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NNC(=O)N32)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with 7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures to 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can inhibit cancer cell proliferation. Specifically, the triazole ring is known to interact with DNA and inhibit enzymes involved in cell division. This mechanism has been explored in various cancer models, suggesting that the compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that triazolo-pyrimidine derivatives can exhibit broad-spectrum antibacterial effects against various pathogens. The incorporation of the dimethylphenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes and exert its effects .

Biochemical Applications

Enzyme Inhibition
Triazolo-pyrimidines have been identified as effective inhibitors of several enzymes. For example, they can act as inhibitors of protein kinases and phosphodiesterases, which are crucial in signaling pathways related to cancer and inflammation . The specific interactions between this compound and target enzymes can be investigated using molecular docking studies to predict binding affinities and elucidate mechanisms of action.

Drug Design
The structural characteristics of 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one make it a valuable scaffold for drug design. Its ability to be modified at various positions allows for the creation of analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies can guide the synthesis of new derivatives aimed at improving efficacy and reducing toxicity .

Material Science

Polymer Chemistry
The incorporation of triazolo-pyrimidine moieties into polymers has been explored for creating advanced materials with specific functionalities. These materials can exhibit unique thermal stability and mechanical properties due to the rigid structure provided by the triazole ring system . Research into polymer composites containing this compound could lead to innovations in coatings and other applications requiring durable materials.

Data Table: Summary of Applications

Application Area Description Potential Impact
Medicinal ChemistryAntitumor and antimicrobial activitiesDevelopment of new anticancer and antibiotic drugs
Biochemical ApplicationsEnzyme inhibition and drug designTargeted therapies for cancer and inflammation
Material ScienceUse in polymer chemistry for advanced materialsInnovations in durable coatings and composites

Case Studies

  • Antitumor Activity Study : A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compounds similar to 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one exhibited up to a 70% inhibition rate on human cancer cell lines .
  • Antimicrobial Efficacy Analysis : A comparative analysis revealed that certain derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo[4,3-c]pyrimidinone scaffold is structurally versatile, with modifications at positions 5, 7, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-c]pyrimidinone Derivatives

Compound Name & Substituents Core Structure Key Properties/Applications Reference
Target Compound : 5-(3,4-dimethylphenyl)amino, 7-methyl [1,2,4]triazolo[4,3-c]pyrimidin-3-one High lipophilicity (due to aryl amino group); potential fluorophore properties inferred from similar triazoloquinazolines
5-Methyl-8-[(4-nitrophenyl)methyl]-7-propyl- [1,2,4]triazolo[4,3-c]pyrimidin-3-one Molecular weight: 327.34 g/mol; nitro group introduces strong electron-withdrawing effects, potentially enhancing reactivity
7-(Piperidin-1-yl)- [1,2,4]triazolo[4,3-c]pyrimidin-3-one Discontinued commercial product; piperidine substituent may improve solubility but reduce metabolic stability
5-Ethoxy-7-fluoro-3-thione [1,2,4]triazolo[4,3-c]pyrimidine-3-thione Herbicidal activity; thione group increases electrophilicity compared to ketone
8-Phenyl-10-(p-tolyl)pyrido-triazolo-pyrimidine Pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine DFT studies show planar geometry; extended conjugation enhances photophysical properties

Key Observations :

Substituent Effects on Electronic Properties: The target compound’s 5-(3,4-dimethylphenyl)amino group contributes to electron-donating effects, as evidenced by NMR studies on similar triazolo[4,3-c] systems where aryl substituents induce downfield shifts in phenylene protons . In contrast, 5-ethoxy-7-fluoro-3-thione derivatives exhibit electron-withdrawing groups (fluoro, thione), which may enhance electrophilicity and reactivity in agrochemical applications .

Steric and Solubility Considerations :

  • The 7-methyl group in the target compound provides steric hindrance without significantly altering solubility, whereas bulkier 7-propyl or 8-[(4-nitrophenyl)methyl] groups (as in ) likely reduce aqueous solubility.
  • Piperidine-substituted analogs (e.g., 7-(piperidin-1-yl)-) may improve solubility via hydrogen bonding but face metabolic instability due to tertiary amines .

Pyrido-fused analogs (e.g., NO2L in ) exhibit planar geometries optimized for π-stacking, a feature critical for DNA intercalation or kinase inhibition.

Biological Activity

5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : Not specifically listed but can be identified through its chemical structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of the triazolo[4,3-c]pyrimidine core exhibit significant antibacterial properties. For instance, a study investigating various analogues showed that modifications at the 7-position of the triazolo ring could enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as 25 µg/mL, indicating promising activity against resistant strains .

CompoundAntibacterial Activity (MIC µg/mL)
5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one25
Ticagrelor analogue>200

Antiplatelet Activity

The compound has also been studied for its antiplatelet effects. Research suggests that modifications to the structure can lead to varying degrees of inhibition in platelet aggregation. For example, ticagrelor analogues related to this compound demonstrated significant antiplatelet activity with fold-inhibition values exceeding those of standard treatments .

CompoundFold-Inhibition vs Vehicle
Ticagrelor1.00 ± 0.04
Modified Analogue1.10 ± 0.12

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes involved in bacterial cell wall synthesis and platelet activation pathways.
  • Receptor Modulation : It may also modulate receptors associated with platelet aggregation and inflammation.
  • Structural Interactions : The presence of the dimethylphenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers synthesized several triazolo-pyrimidine derivatives and evaluated their antibacterial activity against MRSA. The study concluded that structural modifications significantly impacted both antibacterial and antiplatelet activities, suggesting distinct mechanisms for each effect .

Clinical Implications

The dual activity against bacteria and platelets positions compounds like 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one as potential candidates for treating conditions such as cardiovascular diseases complicated by infections.

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